Cas no 51533-70-1 (DIETHYL (2-METHYLALLYL)PHOSPHONATE 97)
DIETHYL (2-METHYLALLYL)PHOSPHONATE 97 Chemical and Physical Properties
Names and Identifiers
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- DIETHYL (2-METHYLALLYL)PHOSPHONATE 97
- 3-diethoxyphosphoryl-2-methylprop-1-ene
- 593095_ALDRICH
- ACMC-20al9v
- CTK4J4418
- Diethyl (2-Methylallyl)phosphonate
- diethyl (2-methylprop-2-en-1-yl)phosphonate
- SCHEMBL246310
- 51533-70-1
- DTXSID30451687
- AKOS024264222
- Diethyl (2-methylallyl)phosphonate, 97%
- DIETHYL 2-METHYLPROP-2-EN-1-YLPHOSPHONATE
-
- MDL: MFCD05664300
- Inchi: 1S/C8H17O3P/c1-5-10-12(9,11-6-2)7-8(3)4/h3,5-7H2,1-2,4H3
- InChI Key: QOZGSMHGXZMADD-UHFFFAOYSA-N
- SMILES: P(CC(=C)C)(=O)(OCC)OCC
Computed Properties
- Exact Mass: 192.09200
- Monoisotopic Mass: 192.09153140g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 6
- Complexity: 179
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.5
- Topological Polar Surface Area: 35.5Ų
Experimental Properties
- Color/Form: liquid
- Density: 1.013 g/mL at 25 °C(lit.)
- Boiling Point: 62 °C/0.1 mmHg(lit.)
- Flash Point: Degrees Fahrenheit:>230°F
Degrees Celsius:>110°C - Refractive Index: n20/D 1.4380(lit.)
- PSA: 45.34000
- LogP: 2.82860
- Solubility: Not available
DIETHYL (2-METHYLALLYL)PHOSPHONATE 97 Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H319
- Warning Statement: P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36
- Safety Instruction: S26
-
Hazardous Material Identification:
- Risk Phrases:R36
DIETHYL (2-METHYLALLYL)PHOSPHONATE 97 Customs Data
- HS CODE:2931900090
- Customs Data:
China Customs Code:
2931900090Overview:
2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
DIETHYL (2-METHYLALLYL)PHOSPHONATE 97 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 593095-1G |
DIETHYL (2-METHYLALLYL)PHOSPHONATE 97 |
51533-70-1 | 97% | 1G |
¥357.96 | 2022-02-24 | |
| eNovation Chemicals LLC | Y1244925-1g |
Diethyl (2-methylallyl)phosphonate |
51533-70-1 | 95% | 1g |
$195 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1244925-5g |
Diethyl (2-methylallyl)phosphonate |
51533-70-1 | 95% | 5g |
$370 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1244925-25g |
Diethyl (2-methylallyl)phosphonate |
51533-70-1 | 95% | 25g |
$1265 | 2024-06-07 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-234628-1 g |
Diethyl (2-methylallyl)phosphonate, |
51533-70-1 | 1g |
¥286.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-234628-1g |
Diethyl (2-methylallyl)phosphonate, |
51533-70-1 | 1g |
¥286.00 | 2023-09-05 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1834196-1g |
Diethyl (2-Methylallyl)phosphonate |
51533-70-1 | 98% | 1g |
¥967.00 | 2024-05-10 | |
| eNovation Chemicals LLC | Y1244925-1g |
Diethyl (2-methylallyl)phosphonate |
51533-70-1 | 95% | 1g |
$205 | 2025-02-20 | |
| eNovation Chemicals LLC | Y1244925-5g |
Diethyl (2-methylallyl)phosphonate |
51533-70-1 | 95% | 5g |
$390 | 2025-02-20 | |
| eNovation Chemicals LLC | Y1244925-25g |
Diethyl (2-methylallyl)phosphonate |
51533-70-1 | 95% | 25g |
$1335 | 2025-02-20 |
DIETHYL (2-METHYLALLYL)PHOSPHONATE 97 Related Literature
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
Additional information on DIETHYL (2-METHYLALLYL)PHOSPHONATE 97
DIETHYL (2-METHYLALLYL)PHOSPHONATE (CAS No. 51533-70-1): An Overview and Recent Advances
DIETHYL (2-METHYLALLYL)PHOSPHONATE (CAS No. 51533-70-1) is a versatile phosphonate compound that has garnered significant attention in the fields of organic synthesis, pharmaceutical research, and materials science. This compound, characterized by its unique structure and reactivity, has found applications in a wide range of scientific and industrial processes. This article provides a comprehensive overview of DIETHYL (2-METHYLALLYL)PHOSPHONATE, including its chemical properties, synthesis methods, and recent advancements in its use.
Chemical Properties and Structure
DIETHYL (2-METHYLALLYL)PHOSPHONATE is a phosphonate ester with the molecular formula C9H19O3P. It consists of a phosphonate group attached to a 2-methylallyl moiety and two ethyl groups. The presence of the double bond in the 2-methylallyl group imparts unique reactivity to this compound, making it an attractive starting material for various synthetic transformations. The compound is typically a colorless liquid with a boiling point of around 180°C at reduced pressure and is soluble in common organic solvents such as ethanol, acetone, and dichloromethane.
Synthesis Methods
The synthesis of DIETHYL (2-METHYLALLYL)PHOSPHONATE can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of diethyl phosphite with 2-methylallyl bromide in the presence of a base such as potassium tert-butoxide. This reaction proceeds via a nucleophilic substitution mechanism, yielding the desired product in good yields. Another approach involves the Wittig reaction between diethyl phosphonate and 2-methylallyl chloride, which can be catalyzed by triphenylphosphine to form the phosphonate ester.
Applications in Organic Synthesis
DIETHYL (2-METHYLALLYL)PHOSPHONATE has found extensive use as a building block in organic synthesis due to its versatile reactivity. One notable application is in the synthesis of biologically active compounds, particularly those containing allylic functionalities. For example, recent studies have demonstrated the utility of this phosphonate in the preparation of natural products and drug candidates with complex structures. The ability to introduce allylic substituents through selective reactions with DIETHYL (2-METHYLALLYL)PHOSPHONATE has facilitated the development of new synthetic strategies for accessing these molecules.
Pharmaceutical Research and Drug Development
In the pharmaceutical industry, DIETHYL (2-METHYLALLYL)PHOSPHONATE has been explored as an intermediate for the synthesis of various drugs and drug candidates. Its unique structure allows for the introduction of functional groups that can modulate biological activity and improve pharmacological properties. Recent research has focused on using this phosphonate to develop prodrugs that enhance drug delivery and bioavailability. For instance, studies have shown that prodrugs derived from DIETHYL (2-METHYLALLYL)PHOSPHONATE can exhibit improved solubility and stability compared to their parent compounds.
Mechanistic Studies and Catalytic Applications
The reactivity of DIETHYL (2-METHYLALLYL)PHOSPHONATE has also been investigated in mechanistic studies to understand its behavior in different reaction conditions. These studies have provided valuable insights into the mechanisms underlying its transformations, which can guide the design of more efficient synthetic protocols. Additionally, this phosphonate has been used as a ligand or co-catalyst in transition metal-catalyzed reactions, enhancing the efficiency and selectivity of these processes. For example, it has been employed in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds selectively.
Safety Considerations and Handling
Conclusion
In conclusion, DIETHYL (2-METHYLALLYL)PHOSPHONATE (CAS No. 51533-70-1) is a valuable compound with diverse applications in organic synthesis, pharmaceutical research, and materials science. Its unique chemical properties make it an attractive starting material for various synthetic transformations, contributing to advancements in these fields. Ongoing research continues to explore new applications and improve our understanding of its reactivity, further solidifying its importance in modern chemistry.
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